molecular formula C21H17FN4O2 B6004559 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide

Cat. No. B6004559
M. Wt: 376.4 g/mol
InChI Key: PPBPVYAPXZETPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide, commonly known as EBA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EBA is a fluorescent molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

EBA acts as a fluorescent probe by binding to specific molecules or structures, resulting in a change in its fluorescence intensity or wavelength. EBA binds to proteins, such as bovine serum albumin and lysozyme, and forms a complex that exhibits fluorescence. EBA also binds to DNA and RNA, resulting in a change in fluorescence intensity. The mechanism of action of EBA as a sensor for metal ions involves the coordination of metal ions with the benzotriazole moiety, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
EBA has been shown to have low toxicity and is not mutagenic or carcinogenic. EBA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential applications in cancer therapy. EBA also exhibits antioxidant properties and has been shown to reduce oxidative stress in cells. EBA has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

EBA has several advantages for lab experiments, including its high sensitivity, selectivity, and stability. EBA is also easy to use and can be applied in various experimental setups. However, EBA has limitations, such as its limited solubility in water and its potential interference with other fluorescent probes or dyes.

Future Directions

For EBA research include the development of new synthesis methods to improve yield and purity, the exploration of new applications in biotechnology and medicine, and the optimization of EBA for use in environmental monitoring. EBA can also be modified to improve its properties, such as solubility and selectivity. The development of EBA-based biosensors and imaging techniques is also an area of future research.

Synthesis Methods

EBA can be synthesized using various methods, including the reaction of 4-fluoroaniline with 4-ethoxybenzoyl chloride in the presence of a base, followed by the reaction with 2-amino-1,2,3-benzotriazole. Another method involves the reaction of 4-fluoroaniline with 4-ethoxybenzoyl chloride and sodium azide, followed by the reaction with copper(I) iodide and 2-aminobenzotriazole. The synthesis of EBA using these methods results in a yield of approximately 50-70%.

Scientific Research Applications

EBA has been widely used in scientific research due to its fluorescent properties. EBA is used as a fluorescent probe in various applications, such as imaging of living cells, detection of proteins, and monitoring of enzymatic activity. EBA has also been used as a sensor for detecting metal ions and as a photosensitizer for photodynamic therapy. EBA has potential applications in the fields of biotechnology, medicine, and environmental monitoring.

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-2-28-18-10-8-17(9-11-18)26-24-19-12-7-16(13-20(19)25-26)23-21(27)14-3-5-15(22)6-4-14/h3-13H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBPVYAPXZETPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide

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